6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
Description
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core. Key structural attributes include:
- Position 3: A trifluoromethyl (-CF₃) group, imparting electron-withdrawing properties and metabolic stability.
- Position 1: A carboxylic acid (-COOH) moiety, critical for hydrogen bonding and solubility.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo-pyridine derivatives, such as GSK-3β inhibitors and GABAₐ receptor modulators .
Properties
Molecular Formula |
C16H11F3N2O3 |
|---|---|
Molecular Weight |
336.26 g/mol |
IUPAC Name |
6-phenylmethoxy-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)15-20-13(14(22)23)12-7-6-11(8-21(12)15)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23) |
InChI Key |
BZJZBZCZYJCDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=C(N=C3C(F)(F)F)C(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves:
- Construction of the imidazo[1,5-a]pyridine ring system.
- Introduction of the trifluoromethyl group at position 3.
- Installation of the benzyloxy substituent at position 6.
- Carboxylation at position 1 to form the carboxylic acid functionality.
This sequence often requires selective functional group transformations, regioselective substitutions, and careful control of reaction conditions.
Preparation of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine ring can be synthesized by cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters. For example, condensation of 2-aminopyridine with ethyl bromopyruvate under controlled conditions forms the imidazo ring system with an ester functionality at position 1, which can later be hydrolyzed to the acid.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via:
- Starting from a trifluoromethyl-substituted aminopyridine precursor.
- Using trifluoromethylation reagents or trifluoromethyl-substituted building blocks during ring formation.
This approach ensures regioselective placement of the CF3 group at position 3 of the imidazo[1,5-a]pyridine.
Installation of the Benzyloxy Substituent
The benzyloxy group at position 6 can be introduced through nucleophilic substitution reactions on a suitable hydroxyl or halogen precursor, or by protection/deprotection strategies involving benzyl ethers. This step often requires mild conditions to avoid affecting other sensitive functionalities.
Carboxylic Acid Formation
The carboxylic acid at position 1 is commonly obtained by hydrolysis of the corresponding ester intermediate. Typical hydrolysis conditions include:
- Treatment with aqueous sodium hydroxide or lithium hydroxide in alcoholic solvents (e.g., methanol or ethanol).
- Heating under reflux or at elevated temperatures (around 50°C).
- Acidification of the reaction mixture to precipitate the carboxylic acid.
Representative Preparation Method and Reaction Conditions
A detailed synthesis example adapted from related imidazo[1,2-a]pyridine derivatives provides insight into the preparation steps:
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1. Cyclization | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine + ethyl bromopyruvate in 1,2-dimethoxyethane at 0°C to room temp, stirred 3 days | Solid intermediate isolated | Formation of imidazo ring with ester group |
| 2. Hydrolysis | Ester intermediate treated with 1M NaOH in methanol at 50°C for 1 hour, followed by acidification to pH 4 with acetic acid | 77-86% | Conversion of ester to carboxylic acid |
| 3. Benzyloxy substitution | Introduction of benzyloxy via nucleophilic substitution or protection chemistry (specific conditions vary) | Not explicitly detailed | Requires mild conditions to preserve other groups |
This method yields the desired carboxylic acid with high purity and good overall yield.
Data Table Summarizing Hydrolysis Conditions for Carboxylic Acid Formation
| Entry | Starting Material | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | LiOH·H2O | Ethanol | Reflux | Until completion (TLC) | 86 | pH adjusted to 3 to precipitate acid |
| 2 | Same ester | NaOH (1M) | Methanol | 50°C | 1 hour | 80 | Acidified to pH 4 with AcOH |
| 3 | Same ester | NaOH (1M) | Methanol | 50°C | 1 hour | 77 | Combined filtrate and precipitate yield |
This table reflects typical hydrolysis conditions applicable to related imidazo carboxylates, which are translatable to the target compound synthesis.
Research Findings and Optimization Notes
- Hydrolysis under mild basic conditions (NaOH or LiOH) in alcoholic solvents at moderate temperatures (50°C to reflux) efficiently converts esters to carboxylic acids with minimal side reactions.
- Acidification after hydrolysis is critical for isolating the carboxylic acid as a solid precipitate.
- The benzyloxy substituent introduction requires careful handling to avoid cleavage of the benzyl ether during acidic or strongly basic steps.
- Multi-step synthesis involving carbodiimide coupling agents (e.g., 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride) and benzotriazol-1-ol can be employed for further functionalization of benzyloxy-containing intermediates in related systems.
- Purification typically involves filtration, washing, drying under vacuum, and chromatographic techniques for intermediates.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be adjusted to favor specific reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with an imidazo[1,5-A]pyridine core that is significant in medicinal chemistry and organic synthesis because of its structural properties and biological activities. It features a benzyloxy group at the 6th position, a trifluoromethyl group at the 3rd position, and a carboxylic acid group at the 1st position of the imidazo[1,5-A]pyridine core.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is a building block in synthesizing complex heterocyclic compounds.
- Biology It serves as a probe for studying biological processes and interactions.
- Medicine It has potential therapeutic uses because of its biological activity.
- Industry It is used in developing pharmaceuticals and agrochemicals.
This compound has potential biological activities, especially in drug development and pharmacology. The trifluoromethyl and benzyloxy groups improve its reactivity and biological interactions.
Compounds with imidazo[1,5-A]pyridine structures have various biological activities:
- Antimicrobial Activity Derivatives of imidazo[1,5-A]pyridine can prevent the growth of bacterial strains by interfering with bacterial cell wall or protein synthesis.
- Anti-inflammatory Effects Some derivatives significantly inhibit cyclooxygenase (COX) enzymes, which mediate inflammatory processes. Certain related compounds have shown IC50 values comparable to anti-inflammatory drugs like celecoxib.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation The benzyloxy group can be oxidized to a benzoyl group.
- Reduction The carboxylic acid group can be reduced to an alcohol or aldehyde.
- Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions.
Different reagents can be used in these reactions, including oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Temperature, solvent, and pH can be adjusted to favor specific reactions. Oxidation of the benzyloxy group yields benzoyl derivatives, while reduction of the carboxylic acid group produces alcohols or aldehydes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Positionality: The carboxylic acid at position 1 (vs. 3 or 6) optimizes hydrogen bonding in kinase inhibitors (e.g., GSK-3β), as seen in 7-bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide .
Trifluoromethyl Effects :
- The -CF₃ group at position 3 enhances metabolic stability and electron density, contrasting with bromine (), which may introduce steric hindrance .
Biological Activity :
- Imidazo[1,5-a]pyridine-1-carboxylic acid derivatives show GABAₐ receptor modulation (e.g., L655708, Ki < 10 nM for α5 subunits) .
- Ester derivatives (e.g., ethyl carboxylates) act as prodrugs, improving oral bioavailability compared to free acids .
Synthetic Accessibility :
- The target compound is synthesized via haloform cleavage of trifluoroacetyl intermediates (85–90% yield), a method superior to multi-step approaches for triazolo-pyrimidine analogs () .
Biological Activity
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with a unique imidazo[1,5-A]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The presence of functional groups such as the benzyloxy and trifluoromethyl moieties enhances its reactivity and biological interactions.
- Molecular Formula : CHFNO
- Molecular Weight : 336.26 g/mol
- CAS Number : 2111795-63-0
Research indicates that compounds with imidazo[1,5-A]pyridine structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,5-A]pyridine can inhibit the growth of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
- Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, certain related compounds exhibited IC values comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine core | Different trifluoromethyl positioning |
| 4-(Benzyloxy)-2-(trifluoromethyl)pyridine | Pyridine core with trifluoromethyl | Lacks imidazole ring; distinct biological activity |
| 3-Benzyloxyimidazo[1,2-a]pyridine | Similar core without carboxylic acid | Variations in solubility and reactivity |
The structural modifications significantly influence the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro evaluations revealed that this compound exhibits potent activity against various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : A recent investigation highlighted the compound's ability to suppress COX-2 activity significantly. The results indicated that it could serve as a potential lead for developing new anti-inflammatory agents .
- Structure-Activity Relationships (SAR) : A comprehensive SAR analysis demonstrated that specific substitutions on the imidazo[1,5-A]pyridine scaffold could enhance biological activity. This research is crucial for guiding future modifications aimed at improving efficacy and reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
